2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine

Overview

Description

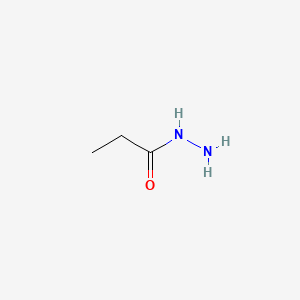

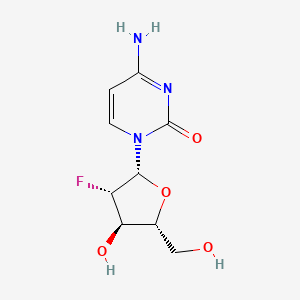

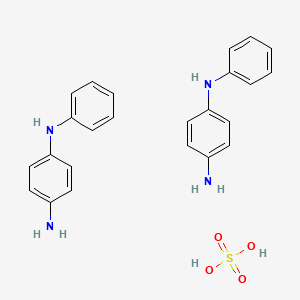

2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine is an efficacious and safe antiviral compound . It has applications in research for combating diverse viral infections such as hepatitis B and C . Its mode of action relies on targeting the viral polymerase enzyme, thereby impeding the research and development of viral DNA and hindering replication .

Synthesis Analysis

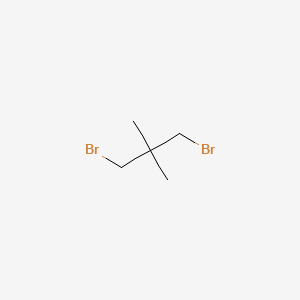

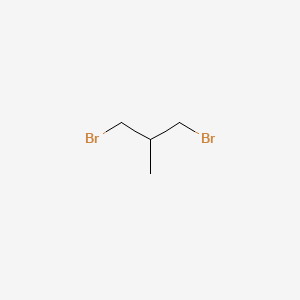

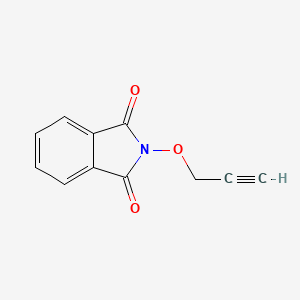

The synthesis of 2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine involves a coupling of the bromo sugar in boiling 1,2-dichloroethane in the presence of 4A molecular sieves . Another method involves the transformation of 2′F-AraT (4) which is co-evaporated with pyridine and then suspended in pyridine .Molecular Structure Analysis

2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine is a purine nucleoside analog . The molecular formula is C9H12FN3O4 .Chemical Reactions Analysis

2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine is a fluorinated derivative of the deoxyribonucleoside 2’-deoxycytidine . It is cytotoxic to certain types of cells and inhibits the replication of certain viruses .Physical And Chemical Properties Analysis

The physical and chemical properties of 2’-Fluoro-2’-deoxy-arabinofuranosyl-cytidine include a density of 1.8±0.1 g/cm3, a boiling point of 500.1±60.0 °C at 760 mmHg, and a molecular weight of 245.21 . It has a molar refractivity of 51.7±0.5 cm3, and a polar surface area of 108 Å2 .Scientific Research Applications

Antiviral Activities 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine and its derivatives exhibit potent antiviral activities. Notably, a study described the design and synthesis of this nucleoside analog as a hepatitis C virus (HCV) RNA-dependent RNA polymerase inhibitor, showing increased inhibitory activity compared to 2'-C-methylcytidine with low cellular toxicity (Clark et al., 2005). Similarly, various 2'-fluoro and 2',3'-difluoro analogues of pyrimidine deoxyribonucleosides have been evaluated against HIV-1, showing significant antiviral activity, which underlines the potential of these compounds in antiviral therapy (Martin et al., 1990).

Antisense and Nuclease Resistance Research into uniformly modified 2'-deoxy-2'-fluoro phosphorothioate oligonucleotides highlights their use as nuclease-resistant antisense compounds with high affinity and specificity for RNA targets. These oligonucleotides exhibit superior duplex stability and nuclease resistance, making them valuable tools for gene regulation studies (Kawasaki et al., 1993).

Fluorescent Labeling of DNA The synthesis of 2'-deoxycytidine and its triphosphate bearing a tryptophan-based fluorophore for environment-sensitive fluorescent labeling of DNA opens new avenues for studying DNA-protein interactions. This approach allows for the construction of labeled oligonucleotides and DNA, enabling the visualization of these interactions in a novel way (Kuba, Pohl, & Hocek, 2018).

Cytotoxicity and Cancer Therapy The application of 2'-fluoro-2'-deoxy-arabinofuranosyl-cytidine derivatives in cancer therapy is also noteworthy. Radical deoxygenation of tert-alcohols in pyrimidines has been explored for the synthesis of compounds like 2'-deoxy-2'-C-methylcytidine, demonstrating potent cytotoxicity to leukemic cells, comparable to that of arabinofuranosylcytosine (Matsuda et al., 1991). Furthermore, the inhibition of the HCV replicon by 2'-deoxy-2'-fluorocytidine underscores its potential dual role in affecting both viral and cellular targets, indicating its therapeutic promise (Stuyver et al., 2004).

Mechanism of Action Studies Studies on the mechanism of cytotoxicity of nucleoside analogs, such as 2-chloro-9-(2-deoxy-2-fluoro-β-d-arabinofuranosyl)adenine, have provided insights into their selective antitumor activities, highlighting the importance of ribonucleotide reductase inhibition (Parker et al., 1999). This research aids in understanding the biochemical properties crucial for their antitumor efficacy.

properties

IUPAC Name |

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6+,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-PXBUCIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205208 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

CAS RN |

56632-83-8 | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056632838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-Fluoro-2'-deoxy-arabinofuranosyl-cytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-FLUORO-2'-DEOXY-ARABINOFURANOSYL-CYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/688292GL11 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanone, 2,6-bis[(4-azidophenyl)methylene]-4-methyl-](/img/structure/B1585088.png)